1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorobenzothiazole, a furan ring, a pyridazine ring, and an azetidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzothiazole could be formed through a reaction involving a benzothiazole and a fluorinating agent . The furan ring could be introduced through a reaction with a furan derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzothiazole and furan rings are aromatic, meaning they have a stable ring of electrons. The azetidine ring is a three-membered ring, which introduces strain into the molecule .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the benzothiazole could potentially be replaced with another group in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The study investigated the antimicrobial, antilipase, and antiurease activities of synthesized compounds, highlighting the importance of these molecules in developing new therapeutic agents with potential applications in combating microbial infections and related diseases (Başoğlu et al., 2013).
Anti-Cancer Activity
A study by Hammam et al. (2005) focused on novel fluoro-substituted benzo[b]pyran compounds demonstrating anti-lung cancer activity. This research signifies the role of fluoro-substituted organic compounds in oncological drug development, providing a pathway for the synthesis of potential cancer therapeutics (Hammam et al., 2005).
Anti-Inflammatory and Antinociceptive Activity
Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives starting from 4-fluoroaniline, assessing their anti-inflammatory and antinociceptive activities. The study contributes to understanding how structurally similar compounds can be designed to modulate inflammatory and pain responses (Alam et al., 2010).
Antiviral Activity
Research on heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone highlighted promising antiviral activity against the H5N1 avian influenza virus. This indicates the potential application of complex organic molecules in developing antiviral drugs, which could be relevant for the compound if structural similarities permit (Flefel et al., 2012).
Antibacterial Agents
A study by Frigola et al. (1995) on 7-azetidinylquinolones as antibacterial agents discusses the synthesis, properties, and structure-activity relationships of compounds containing azetidine moieties. This research underscores the importance of azetidine and related structures in the design of new antibacterial compounds, which may also relate to the applications of the compound of interest (Frigola et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c22-14-3-1-5-17-19(14)24-21(31-17)26-11-13(12-26)20(29)23-8-9-27-18(28)7-6-15(25-27)16-4-2-10-30-16/h1-7,10,13H,8-9,11-12H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVGLYJVDWNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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